molecular formula C8H13N3O2 B15320060 1-Cyclopropanecarbonyl-4-nitrosopiperazine

1-Cyclopropanecarbonyl-4-nitrosopiperazine

Cat. No.: B15320060
M. Wt: 183.21 g/mol
InChI Key: WHMMXKUGASIYSJ-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-4-nitrosopiperazine is a chemical compound that belongs to the class of nitrosamines It is characterized by the presence of a cyclopropane ring attached to a carbonyl group and a nitroso group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropanecarbonyl-4-nitrosopiperazine typically involves the reaction of cyclopropanecarbonyl chloride with 4-nitrosopiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Cyclopropanecarbonyl chloride} + \text{4-nitrosopiperazine} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropanecarbonyl-4-nitrosopiperazine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amine derivatives of this compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-Cyclopropanecarbonyl-4-nitrosopiperazine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-4-nitrosopiperazine involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-Cyclopentyl-4-nitrosopiperazine: Similar structure but with a cyclopentyl group instead of a cyclopropyl group.

    1-Methyl-4-nitrosopiperazine: Similar structure but with a methyl group instead of a cyclopropyl group.

Uniqueness: 1-Cyclopropanecarbonyl-4-nitrosopiperazine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

cyclopropyl-(4-nitrosopiperazin-1-yl)methanone

InChI

InChI=1S/C8H13N3O2/c12-8(7-1-2-7)10-3-5-11(9-13)6-4-10/h7H,1-6H2

InChI Key

WHMMXKUGASIYSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)N=O

Origin of Product

United States

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